![molecular formula C10H6F3NO2S B12864816 1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864816.png)
1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone is a compound belonging to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethylthio group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific applications.
Vorbereitungsmethoden
The synthesis of 1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and trifluoromethanesulfenyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere.
Procedure: The 2-aminophenol reacts with trifluoromethanesulfenyl chloride to form the intermediate 2-(trifluoromethylthio)phenol.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The trifluoromethylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives:
Benzo[d]oxazole-2-thiol: This compound has a similar benzoxazole core but lacks the trifluoromethylthio group, resulting in different chemical and biological properties.
Benzo[d]thiazole-2-thiol: This compound contains a sulfur atom in the benzothiazole ring, leading to distinct reactivity and biological activity.
1-(Benzo[d]oxazol-2-yl)ethanone: This compound is structurally similar but does not have the trifluoromethylthio group, affecting its stability and activity.
The presence of the trifluoromethylthio group in this compound enhances its uniqueness, providing improved chemical stability and potentially greater biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H6F3NO2S |
|---|---|
Molekulargewicht |
261.22 g/mol |
IUPAC-Name |
1-[4-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H6F3NO2S/c1-5(15)9-14-8-6(16-9)3-2-4-7(8)17-10(11,12)13/h2-4H,1H3 |
InChI-Schlüssel |
CUCQQHUNVGTRGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC2=C(O1)C=CC=C2SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12864736.png)
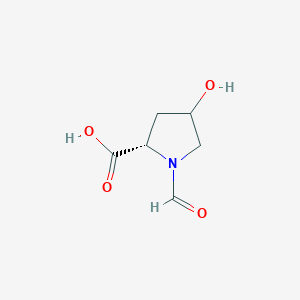


![2-Bromobenzo[d]oxazol-5-ol](/img/structure/B12864775.png)
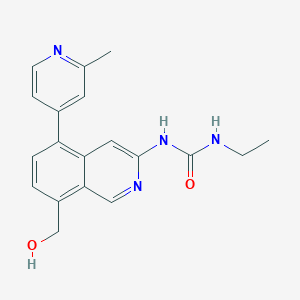
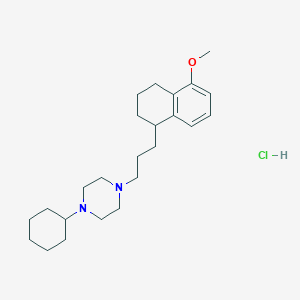
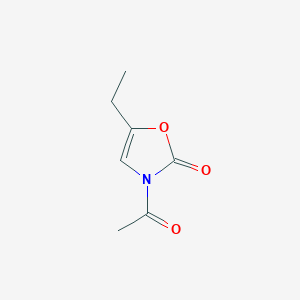
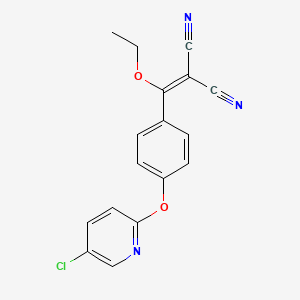
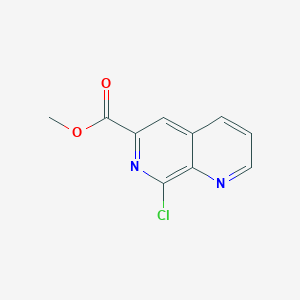
![(6R,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12864809.png)


